molecular formula C18H17ClN2O B13580269 N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride

Cat. No.: B13580269
M. Wt: 312.8 g/mol
InChI Key: WTQVRNAZYSBJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a tetrahydroisoquinoline (THIQ) derivative characterized by a carboxamide group at the 3-position of the THIQ core and a 3-ethynylphenyl substituent on the amide nitrogen.

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride

InChI

InChI=1S/C18H16N2O.ClH/c1-2-13-6-5-9-16(10-13)20-18(21)17-11-14-7-3-4-8-15(14)12-19-17;/h1,3-10,17,19H,11-12H2,(H,20,21);1H

InChI Key

WTQVRNAZYSBJAT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3CN2.Cl

Origin of Product

United States

Chemical Reactions Analysis

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Core Structural Variations

The THIQ scaffold is common among analogs, but substituents at the carboxamide nitrogen and modifications to the THIQ core (e.g., hydroxylation) dictate pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituent on Carboxamide Nitrogen THIQ Core Modification Key Properties Reference
Target Compound : N-(3-ethynylphenyl)-1,2,3,4-THIQ-3-carboxamide HCl 3-ethynylphenyl None Likely high rigidity due to ethynyl group; potential for enhanced receptor binding via π-π interactions -
N-Ethyl-1,2,3,4-THIQ-3-carboxamide HCl (CAS 133211-60-6) Ethyl None Simpler alkyl chain; reduced steric hindrance may improve solubility
N-(Oxan-4-yl)-1,2,3,4-THIQ-3-carboxamide HCl (CAS 1423024-46-7) Oxan-4-yl (tetrahydropyranyl) None Oxygen-containing heterocycle may enhance hydrophilicity and metabolic stability
(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(morpholin-4-ylmethyl)propyl]-THIQ-3-carboxamide HCl (Compound 6) Morpholin-4-ylmethyl + branched alkyl 7-hydroxy Hydroxy group increases polarity; morpholine improves blood-brain barrier penetration
N-(Cyclohexylmethyl)-guanidino-THIQ-3-carboxamide HCl (CAS 1596362-29-6) Cyclohexylmethyl + guanidino None Bulky substituents may reduce CNS penetration; guanidino group enhances basicity

Pharmacological Activity

  • Kappa Opioid Receptor Antagonism: Compounds 5–8 () exhibit nanomolar KOR affinity. The 7-hydroxy substitution in these analogs enhances receptor binding through hydrogen bonding. The target compound’s ethynylphenyl group may mimic this effect via aromatic interactions.
  • Selectivity : Morpholine and piperazine substituents (e.g., Compound 6) improve selectivity for KOR over mu/delta opioid receptors. Ethynylphenyl’s planar structure could similarly reduce off-target binding.

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight (~296–300 g/mol) is comparable to analogs like N-(Oxan-4-yl)-THIQ-3-carboxamide HCl (296.79 g/mol) but lower than guanidino derivatives (625.20 g/mol) ().
  • Solubility : Hydrochloride salts (common in all analogs) enhance aqueous solubility. The ethynylphenyl group’s hydrophobicity may reduce solubility compared to morpholine or oxan-4-yl derivatives.
  • Melting Points and Stability : Analogs with rigid substituents (e.g., ethynyl, bicyclic amines) typically exhibit higher melting points and stability ().

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, HOBt) between the tetrahydroisoquinoline core and the ethynylphenyl amine derivative in solvents like THF or dichloroethane. Post-coupling, the Boc-protected intermediate is deprotected using BBr₃ or HCl, followed by purification via silica gel chromatography .
  • Key Steps :

  • Amide bond formation under anhydrous conditions.
  • Deprotection of the Boc group with acidic reagents.
  • Isolation of the hydrochloride salt through recrystallization or ion-exchange chromatography.

Q. How is structural confirmation performed for this compound and its intermediates?

  • Analytical Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and substitution patterns (e.g., ethynylphenyl resonance at δ ~2.5–3.5 ppm for acetylenic protons) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity and matches calculated vs. observed C, H, N, Cl values .
    • Chirality : Polarimetry or chiral HPLC confirms enantiomeric purity if asymmetric centers are present .

Q. What pharmacological targets are associated with tetrahydroisoquinoline derivatives like this compound?

  • Mechanistic Insights :

  • Tetrahydroisoquinolines are explored as kappa opioid receptor antagonists (e.g., compound 5 and 6 in show selective binding via hydrophobic interactions and hydrogen bonding) .
  • The ethynyl group may enhance blood-brain barrier penetration, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step in synthesis?

  • Factors to Investigate :

  • Solvent Selection : Dichloroethane or THF improves reagent solubility and minimizes side reactions .
  • Catalyst Ratios : HOBt/DCC (1:1 molar ratio) enhances coupling efficiency .
  • Temperature Control : Room temperature avoids decomposition of the ethynyl group .
    • Data-Driven Approach : Use design of experiments (DoE) to statistically optimize parameters like pH, solvent polarity, and reaction time .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : In , compounds 5 and 6 show divergent receptor affinity due to substituent effects (e.g., morpholine vs. azabicyclo groups). To address discrepancies:

  • Perform molecular docking studies to map binding interactions with kappa opioid receptors .
  • Validate functional activity via calcium flux assays or cAMP inhibition in cell models .
    • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across analogs and identify outliers .

Q. How does stereochemistry influence the compound’s bioactivity and synthetic reproducibility?

  • Chiral Centers : The tetrahydroisoquinoline core’s (3R/S) configuration impacts receptor binding. For example, (3R)-isomers in exhibit higher selectivity .
  • Synthetic Control : Use chiral auxiliaries (e.g., (S)-phenylethylamine) or asymmetric hydrogenation to enforce stereochemistry .
  • Analytical Validation : X-ray crystallography (e.g., ) or NOESY NMR confirms absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.